molecular formula C20H14ClF3N4O2S B3010865 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide CAS No. 537668-47-6

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide

Cat. No.: B3010865
CAS No.: 537668-47-6
M. Wt: 466.86
InChI Key: VQUIGFBFCICNFU-UHFFFAOYSA-N
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Description

This compound features a pyrimido[5,4-b]indole core substituted with a methyl group at position 3 and a sulfanyl-acetamide moiety at position 2. The acetamide chain is further modified with a 2-chloro-5-(trifluoromethyl)phenyl group. The trifluoromethyl and chloro substituents enhance lipophilicity and metabolic stability, while the pyrimidoindole scaffold is associated with diverse biological activities, including kinase inhibition and Toll-like receptor (TLR) modulation .

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClF3N4O2S/c1-28-18(30)17-16(11-4-2-3-5-13(11)26-17)27-19(28)31-9-15(29)25-14-8-10(20(22,23)24)6-7-12(14)21/h2-8,26H,9H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUIGFBFCICNFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClF3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. detailed industrial production methods are not explicitly mentioned in the available sources .

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .

Scientific Research Applications

Structural Characteristics

The compound contains a chloro-substituted phenyl ring and a pyrimido-indole moiety linked by a sulfanyl group. This structural complexity allows for various interactions and reactivity patterns that are beneficial in research applications.

Chemical Synthesis

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is utilized as a reagent or intermediate in organic synthesis. Its ability to undergo oxidation, reduction, and substitution reactions makes it versatile for creating various derivatives and analogs.

Pharmaceutical Research

The compound is being investigated for its potential therapeutic properties. Research has indicated that derivatives of this compound may exhibit biological activities such as:

  • Anticancer Activity : Studies have shown that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells.
Study ReferenceFindings
Antitumor effects observed in vitro with related indole derivatives.
Potential for targeting specific cancer pathways through structural modifications.

Material Science

In industrial applications, this compound is explored for its utility in developing new materials. The incorporation of trifluoromethyl groups enhances the thermal stability and chemical resistance of polymers and coatings.

Case Studies :

  • Antimicrobial Properties : Various studies have evaluated the antimicrobial efficacy of similar compounds against bacterial strains.
    • Findings : Compounds with a pyrimidine core were found to possess significant antibacterial activity against resistant strains.
  • Enzyme Inhibition : Research indicates that structural analogs may act as enzyme inhibitors in metabolic pathways.
    • Findings : Inhibition of specific kinases has been documented, suggesting potential for drug development.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrimidoindole Core

3-Methyl vs. 3-Aryl Substitutions
  • Compound in : Replaces the 3-methyl group with a 3-(trifluoromethoxy)phenyl acetamide.
  • Compound in : Features a 3-(4-chlorophenyl) group on the pyrimidoindole and a 3-methoxyphenyl acetamide. The chloro substituent enhances halogen bonding, while the methoxy group improves solubility .
  • Compound in : Substitutes the pyrimidoindole with a 3-(3-methoxyphenyl) group. The methoxy group enhances hydrogen-bonding capacity, which may improve target affinity .
Modifications at Position 2
  • Compound in : Retains the pyrimidoindole core but replaces the sulfanyl-acetamide with varied alkyl/aryl groups (e.g., isopentyl, tert-butyl).

Acetamide Chain Modifications

Phenyl Ring Substitutions
  • Compound in : Uses a triazole-sulfanyl-acetamide chain linked to a 2-chloro-5-(trifluoromethyl)phenyl group. The triazole ring introduces additional hydrogen-bonding sites, which may enhance selectivity for kinase targets .
  • Compound in : Substitutes the pyrimidoindole with a 4-ethyl-5-(2-pyridinyl)triazole moiety.

Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound ID Pyrimidoindole Substituent Acetamide Substituent Molecular Weight (g/mol) Key Properties Reference
Target Compound 3-Methyl 2-Chloro-5-(trifluoromethyl)phenyl 511.88 High lipophilicity
Compound 3-Methyl 4-(Trifluoromethoxy)phenyl 517.89 Enhanced metabolic stability
Compound 3-(4-Chlorophenyl) 3-Methoxyphenyl 536.71 Improved solubility
Compound 32 3-Phenyl tert-Butyl 491.56 TLR4 antagonism (IC₅₀ = 0.8 μM)

Key Research Findings

Substituent Effects : The 3-methyl group on the pyrimidoindole core (target compound) balances lipophilicity and solubility, while bulkier aryl groups (e.g., 3-methoxyphenyl) improve target engagement .

Synthetic Challenges : Lower yields in (37%) highlight reactivity limitations with bis(trifluoromethyl)benzene-sulfonamide, compared to higher yields (72–79%) in trifluoroacetyl-based syntheses .

Activity Divergence : Triazole-containing analogs () prioritize kinase inhibition, whereas pyrimidoindoles () focus on TLR modulation, underscoring scaffold-dependent biological roles .

Biological Activity

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a complex organic compound with notable biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research.

Chemical Structure and Properties

The compound has the following characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C20_{20}H14_{14}ClF3_3N4_4O2_2S
  • Molecular Weight : 466.9 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent. Key findings include:

  • Anticancer Activity : Research indicates that the compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown promising results against breast cancer (MCF-7) cells through mechanisms that may involve apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on various enzymes:
    • Cyclooxygenase (COX) : Inhibitory activity against COX enzymes suggests potential anti-inflammatory properties.
    • Lipoxygenases (LOX) : Moderate inhibition of LOX enzymes has been observed, which may contribute to its anti-inflammatory effects.
  • Molecular Docking Studies : Computational studies have revealed favorable interactions between the compound and target proteins, suggesting a mechanism of action that involves binding to active sites of enzymes involved in disease processes.

The proposed mechanism of action for this compound includes:

  • Hydrogen Bonding : The trifluoromethyl group enhances binding affinity through hydrogen and halogen bonding interactions with enzyme residues.
  • Electrophilic Attack : The presence of electron-withdrawing groups may facilitate electrophilic attack on nucleophilic sites within target proteins.

Table 1: Summary of Biological Activities

Activity TypeTarget/Cell LineIC50_{50} ValueReference
CytotoxicityMCF-712.5 μM
COX InhibitionCOX-215.0 μM
LOX InhibitionLOX-1518.0 μM

Notable Research Findings

  • A study published in Pharmaceuticals demonstrated that compounds similar to N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{(3-methyl-4-oxo...} showed significant inhibition of AChE and BChE with IC50_{50} values ranging from 10.4 to 24.3 μM depending on the specific substitution patterns on the phenyl ring .
  • Another investigation highlighted the compound's ability to induce apoptosis in cancer cells via mitochondrial pathways, indicating its potential as an anticancer agent .

Conclusion and Future Directions

The biological activity of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{(3-methyl-4-oxo...} suggests it holds promise as a therapeutic agent in cancer treatment and inflammation management. Future research should focus on:

  • In Vivo Studies : To confirm efficacy and safety in animal models.
  • Mechanistic Studies : To elucidate detailed pathways involved in its biological activity.
  • Structure–Activity Relationship (SAR) : To optimize its chemical structure for enhanced potency and selectivity.

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